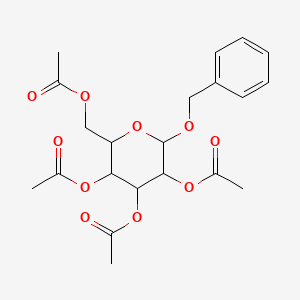
Benzyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside: is a derivative of D-glucose, a simple sugar. This compound is characterized by the presence of benzyl and acetyl groups attached to the glucopyranoside structure. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective groups, which facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside typically involves the acetylation of benzyl glucopyranoside. The process begins with the protection of the hydroxyl groups of D-glucose using benzyl groups. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups is crucial in industrial synthesis to prevent unwanted reactions and to facilitate the purification process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to remove the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenolysis to remove benzyl groups.
Major Products:
Hydrolysis: Produces D-glucose derivatives.
Oxidation: Produces glucuronic acid derivatives.
Substitution: Produces various functionalized glucopyranosides.
Scientific Research Applications
Chemistry: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of oligosaccharides and glycoconjugates .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycan-based probes for detecting specific biomolecules .
Medicine: The compound is explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues through glycan recognition .
Industry: In the industrial sector, it is used in the synthesis of surfactants and emulsifiers. Its derivatives are also used in the production of biodegradable polymers .
Mechanism of Action
The mechanism of action of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves its ability to undergo hydrolysis and oxidation reactions, leading to the formation of various functionalized derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, through glycan recognition pathways .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is unique due to the presence of both benzyl and acetyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. In contrast, compounds like 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and 2,3,4,6-Tetra-O-acetyl-D-galactopyranose have either benzyl or acetyl groups, limiting their versatility.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMACMMTPGFUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
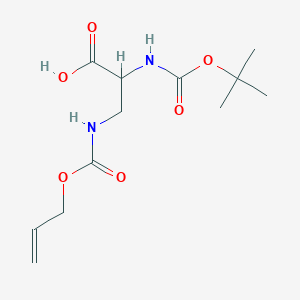



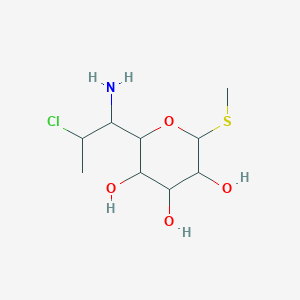
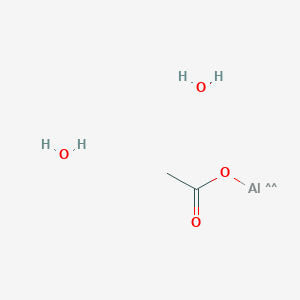
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) benzoate](/img/structure/B13395099.png)

![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13395117.png)
![(4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B13395125.png)
![5-Methyl-5-(4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B13395128.png)
![24-Tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B13395132.png)
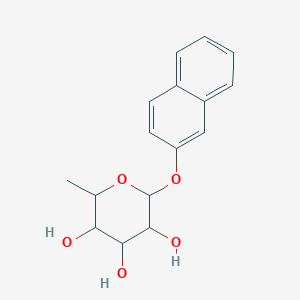
![2-[(2-Amino-3-methylbutanoyl)amino]-3-methylpentanoic acid](/img/structure/B13395151.png)
